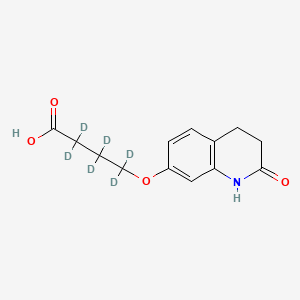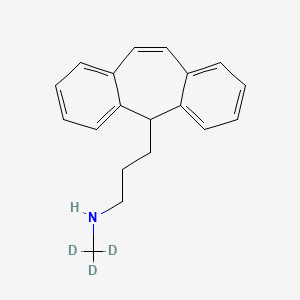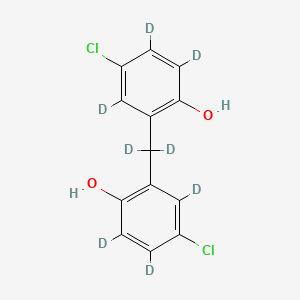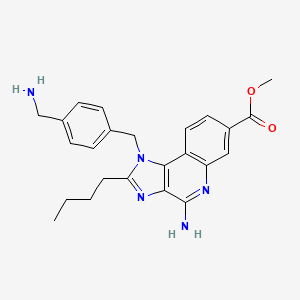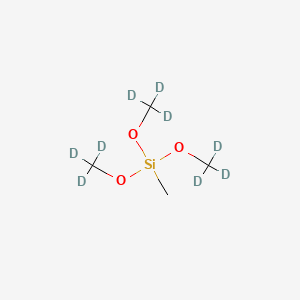
Trimethoxymethylsilane-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxymethylsilane-d9 is a deuterated organosilicon compound with the molecular formula CD3Si(OCD3)3. It is a derivative of trimethoxymethylsilane, where the hydrogen atoms are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxymethylsilane-d9 can be synthesized through the reaction of deuterated methanol (CD3OD) with methyltrichlorosilane (CH3SiCl3). The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction is as follows:
[ \text{CH}_3\text{SiCl}_3 + 3 \text{CD}_3\text{OD} \rightarrow \text{CD}_3\text{Si(OCD}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity deuterated methanol and methyltrichlorosilane. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Trimethoxymethylsilane-d9 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methanol and silanols.
Condensation: Forms siloxane bonds through the elimination of deuterated methanol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Produces deuterated methanol and silanols.
Condensation: Forms siloxane polymers.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethoxymethylsilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of deuterated siloxane polymers and other organosilicon compounds.
Biology: Employed in the study of biological systems where deuterium labeling is required to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its ability to form strong siloxane bonds.
Mechanism of Action
The mechanism by which trimethoxymethylsilane-d9 exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The deuterium atoms in the compound provide unique labeling properties, allowing researchers to trace the compound’s behavior in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Trimethoxymethylsilane: The non-deuterated version of trimethoxymethylsilane-d9.
Triethoxymethylsilane: Similar structure but with ethoxy groups instead of methoxy groups.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct labeling properties for research applications. This makes it particularly valuable in studies requiring isotopic labeling, such as tracing metabolic pathways and studying reaction mechanisms.
Properties
Molecular Formula |
C4H12O3Si |
|---|---|
Molecular Weight |
145.28 g/mol |
IUPAC Name |
methyl-tris(trideuteriomethoxy)silane |
InChI |
InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3/i1D3,2D3,3D3 |
InChI Key |
BFXIKLCIZHOAAZ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[Si](C)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CO[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


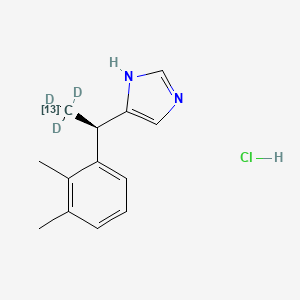
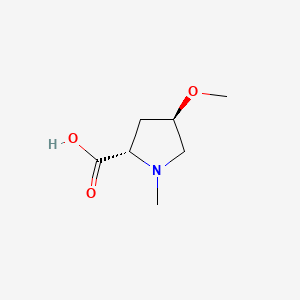
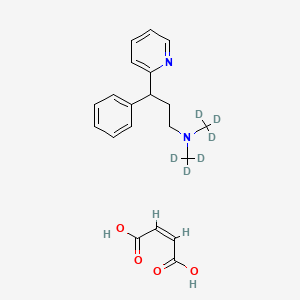
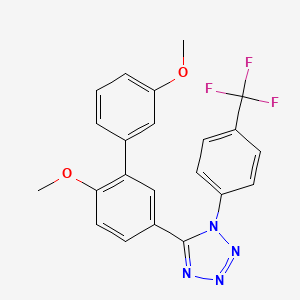
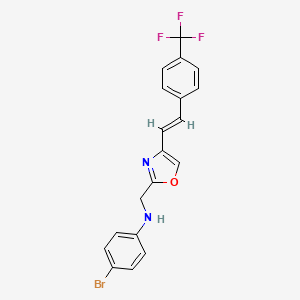
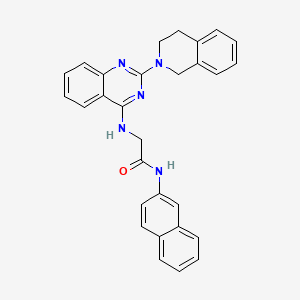
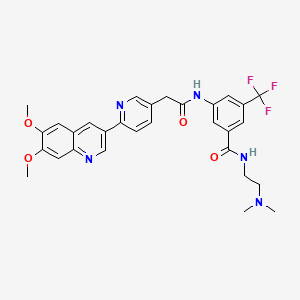
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

